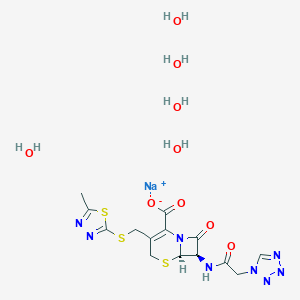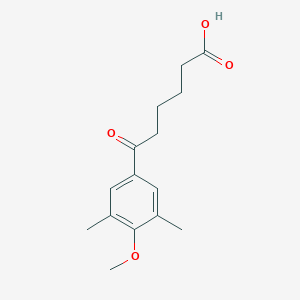
Saframycin Mx1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saframycin Mx1 is a natural product isolated from Streptomyces lavendulae. It is a member of the saframycin family of antibiotics and exhibits potent antitumor activity. Saframycin Mx1 has been the focus of extensive research due to its unique chemical structure and promising therapeutic potential.
Applications De Recherche Scientifique
Biosynthesis and Molecular Structure
Saframycin Mx1 is synthesized through a nonribosomal peptide synthetase pathway, involving unique enzymes and substrates. The biosynthetic gene cluster for Saframycin A, which shares a structural core with Saframycin Mx1, has been identified and characterized, revealing an unusual nonribosomal peptide synthetase (NRPS) system. This system suggests a mechanism where the last module acts iteratively to form a tetrapeptidyl intermediate, defying the conventional colinearity rule (Li et al., 2007; Koketsu et al., 2010).
Antitumor Mechanism
Saframycin Mx1 exhibits potent antitumor activity, partly due to its interaction with the glycolytic enzyme GAPDH. This interaction, which occurs upon the drug's nuclear translocation in cancer cells, indicates a novel mechanism of antiproliferative activity (Xing et al., 2004).
Synthetic Studies
Efforts have been made to synthesize derivatives of Saframycin Mx1 for further research and potential therapeutic applications. The synthesis of tyrosine derivatives, for instance, has provided a library of modified natural products for biosynthetic studies (Schmidt et al., 2004). Additionally, the development of simplified analogs of Saframycin Mx1 has been explored, with some compounds demonstrating significant in vitro antitumor activity (Liu et al., 2006).
Enzymatic Characterization
The enzymes involved in Saframycin Mx1 biosynthesis, such as SafC, a catechol 4-O-methyltransferase, have been studied for their substrate specificity and potential biotechnological applications. SafC plays a critical role in the biosynthesis, demonstrating unique regioselectivity (Nelson et al., 2007).
Propriétés
Numéro CAS |
113036-78-5 |
|---|---|
Nom du produit |
Saframycin Mx1 |
Formule moléculaire |
C29H38N4O9 |
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[[(1S,2S,10R,12S,13R,14S)-12,16,19-trihydroxy-7,14,18-trimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C29H38N4O9/c1-10-21(34)13-8-14-19-17-18(22(35)11(2)26(41-6)24(17)37)27(42-7)20(32(19)4)29(39)33(14)15(9-31-28(38)12(3)30)16(13)23(36)25(10)40-5/h12,14-15,19-20,27,29,35,37,39H,8-9,30H2,1-7H3,(H,31,38)/t12-,14-,15-,19+,20+,27-,29-/m0/s1 |
Clé InChI |
QSLZNGPMBOCIAZ-QSNGQZDXSA-N |
SMILES isomérique |
CC1=C(C2=C([C@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@@H]([C@H]2OC)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |
SMILES |
CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2OC)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |
SMILES canonique |
CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2OC)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |
Autres numéros CAS |
113036-78-5 |
Synonymes |
saframycin Mx1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)
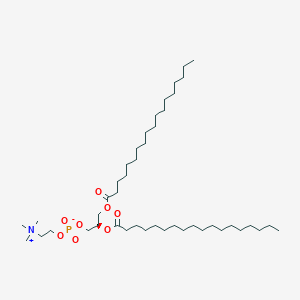

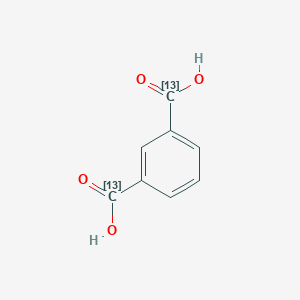
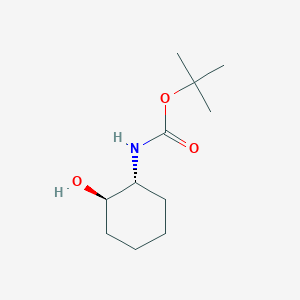
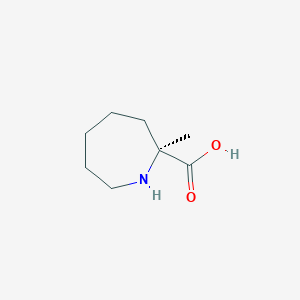
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)

